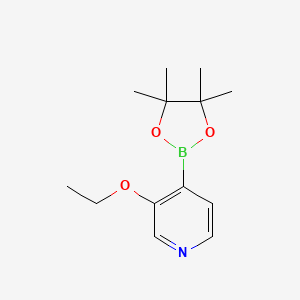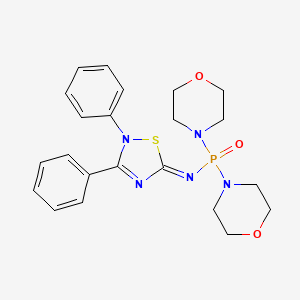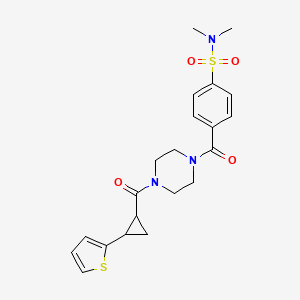![molecular formula C11H12O4 B2547776 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 261767-10-6](/img/structure/B2547776.png)
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a chemical compound that is part of a broader class of organic compounds known for their interesting chemical and physical properties. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, which can give insights into the properties and reactivity of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate.
Synthesis Analysis
The synthesis of related compounds, such as Ethyl 3,9-Dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, involves techniques like NMR, ESI-MS, and X-ray single-crystal diffraction . Another related synthesis involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols, which could potentially be adapted for the synthesis of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate . These methods highlight the importance of catalysis and the control of reaction conditions in obtaining the desired product with high selectivity and purity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions . For instance, the related compound mentioned in paper has a tricyclic nucleus that is not fully coplanar, which could suggest similar non-planarity might be found in Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate. The configuration around double bonds and the overall stereochemistry are crucial for the physical and chemical properties of these compounds .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, the Schiff base of a related compound was synthesized by a condensation reaction , and the reactivity of another related compound was studied to yield fused thiophene derivatives with potential pharmaceutical applications . These studies demonstrate the versatility of such compounds in chemical synthesis and their potential as intermediates for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this class can be inferred from studies on similar molecules. For instance, the compound studied in paper exhibits good optical properties and thermal stability, which are important for practical applications. The crystal packing analysis reveals aromatic π-π stacking interactions, which could influence the compound's solubility and interaction with other molecules . The stereoselectivity observed in the synthesis of related compounds also suggests that Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate may exhibit similar behavior, which is significant for its potential biological activity .
科学的研究の応用
Heterocyclic System Construction
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate derivatives have been utilized in constructing heterocyclic systems, particularly in the synthesis of heteropropellanes. These compounds are noteworthy for their potential in modifying drugs and creating novel materials with unique physical properties (Konstantinova et al., 2020).
Anticancer Activity
Researchers have explored the anticancer potential of compounds derived from ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate. These compounds, when synthesized with various reagents, have demonstrated potent activity against specific human cancer cell lines, indicating their significance in cancer research (Abdel-Motaal et al., 2020).
Optical Characterizations for Photodiode Applications
In the field of optics, novel derivatives of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate have been synthesized and characterized for their potential in photodiode applications. The study of their molecular, structural, and morphological properties suggests significant opportunities in designing organic photodiodes (Elkanzi et al., 2020).
Anticonvulsant Potential
The anticonvulsant activity of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate derivatives has been investigated, with several compounds showing promising results in seizure models. Notably, naphthyloxy-substituted derivatives exhibited significant efficacy against induced seizures (Kulandasamy et al., 2010).
Synthesis of Thienobenzofuranquinone Derivatives
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been used as a precursor in the synthesis of thienobenzofuranquinone derivatives. This synthesis approach, involving photoinduced and CAN-mediated cycloaddition reactions, expands the chemical diversity and potential applications of these compounds (Kobayashi et al., 2005).
Synthesis of 5-Oxodihydroisoxazoles
In the study of 5-oxodihydroisoxazoles, ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has been involved in photolysis reactions, leading to the production of ketenes and carbenes. This research highlights the versatility of this compound in organic synthesis and photochemical processes (Ang & Prager, 1993).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCYPPHRYLPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2547696.png)



![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)


![N-(2-ethylhexyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/no-structure.png)

![5-bromo-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2547712.png)
![5-[(4-Propylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2547713.png)
![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)
